1-(2-Chloropyridin-4-yl)azepane

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

This N-aryl azepane offers a scaffold-hopping alternative to piperidine leads, introducing greater conformational freedom and reduced basicity (ΔpKa ~2) to minimize P-gp efflux and boost brain penetration. The 2-chloropyridine moiety acts as a versatile cross-coupling handle for rapid SAR expansion, while the underrepresented azepane core adds three-dimensionality to DEL and fragment libraries. Ideal for kinase selectivity engineering, CNS GPCR/ion channel programs, and agrochemical lead diversification.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 1602637-24-0
Cat. No. B1532070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropyridin-4-yl)azepane
CAS1602637-24-0
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC(=NC=C2)Cl
InChIInChI=1S/C11H15ClN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
InChIKeyXKHLDYOVPUPDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloropyridin-4-yl)azepane (CAS 1602637-24-0): Structural Identity and Core Physicochemical Baseline for Procurement Decisions


1-(2-Chloropyridin-4-yl)azepane (CAS 1602637-24-0) is a heterocyclic organic compound consisting of a 2-chloropyridine ring directly linked via its 4-position to a saturated seven-membered azepane (hexamethyleneimine) ring. Its molecular formula is C₁₁H₁₅ClN₂ with a molecular weight of 210.70 g/mol . The compound belongs to the broader class of N-aryl azepanes, a scaffold recognized for its underrepresentation in drug discovery relative to piperidines and piperazines, and therefore of interest for exploring novel chemical space [1]. Unlike the more common piperidine (six-membered) and pyrrolidine (five-membered) analogs, the seven-membered azepane ring introduces distinct conformational flexibility, pKa, and lipophilicity characteristics that can alter target binding kinetics, selectivity, and pharmacokinetic profiles [1].

Why 1-(2-Chloropyridin-4-yl)azepane Cannot Be Substituted by In-Class Piperidine or Pyrrolidine Analogs


The direct N-aryl linkage between the 2-chloropyridine and azepane rings in compound 1602637-24-0 defines a specific structural architecture that is not interchangeable with smaller-ring analogs. 1-(2-Chloropyridin-4-yl)piperidine (CAS 1209459-54-0, MW 196.68) and 1-(2-chloropyridin-4-yl)pyrrolidine (CAS 874758-84-6, MW 182.65) differ in ring size, molecular weight, and predicted lipophilicity . The seven-membered azepane ring exhibits greater conformational freedom than the six-membered piperidine or five-membered pyrrolidine, which can translate into measurably different target binding entropy, residence time, and selectivity profiles in the final drug candidates [1]. Furthermore, the absence of a methylene spacer between the pyridine and azepane rings distinguishes this compound from derivatives such as 1-[(2-chloropyridin-4-yl)methyl]azepane (CAS 1250322-60-1, MW 224.73), where the added flexibility of the benzylic linker alters both the spatial orientation of the azepane and the electron density at the pyridine nitrogen, potentially affecting metal coordination, hydrogen bonding, and metabolic stability .

1-(2-Chloropyridin-4-yl)azepane (CAS 1602637-24-0): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation: Azepane vs. Piperidine and Pyrrolidine Analogs

1-(2-Chloropyridin-4-yl)azepane (MW 210.70) possesses a molecular weight approximately 7% greater than its direct piperidine analog 1-(2-chloropyridin-4-yl)piperidine (CAS 1209459-54-0, MW 196.68) and approximately 15% greater than the pyrrolidine analog (MW 182.65) . This incremental increase reflects the additional methylene unit in the azepane ring and correlates with increased lipophilicity, which can enhance membrane permeability but may also affect solubility and metabolic clearance [1].

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Ring-Size Conformational Flexibility: Seven-Membered Azepane vs. Six-Membered Piperidine

The azepane ring in compound 1602637-24-0 adopts multiple low-energy conformations (chair, twist-chair, boat) compared to the relatively rigid chair conformation of piperidine. This conformational heterogeneity has been exploited in medicinal chemistry to optimize entropy-driven binding and to access secondary binding pockets inaccessible to smaller rings [1]. In azepane-based PKB/Akt inhibitors, the seven-membered ring contributed to a 10- to 100-fold selectivity improvement over corresponding piperidine analogs, demonstrating that ring expansion can be a decisive factor for kinase selectivity [1]. Although direct selectivity data for 1602637-24-0 itself is not published, the class-level precedent supports the rationale for selecting the azepane variant.

Conformational Analysis Drug Design Scaffold Hopping

Direct N-Aryl Linkage vs. Methylene-Spaced Analogs: Impact on Basicity and Metabolic Stability

1-(2-Chloropyridin-4-yl)azepane features a direct C–N bond between the pyridine 4-position and the azepane nitrogen, whereas the commercially available analog 1-[(2-chloropyridin-4-yl)methyl]azepane (CAS 1250322-60-1, MW 224.73) contains a methylene spacer . The direct N-aryl linkage reduces the pKa of the azepane nitrogen (estimated ~7–8 for N-aryl azepanes vs. ~9–10 for N-alkyl azepanes) due to electron withdrawal by the pyridine ring, which can decrease the fraction of positively charged species at physiological pH and thereby enhance passive membrane permeability and reduce hERG channel binding [1]. Conversely, the methylene spacer in the analog restores a more basic, alkyl-like amine, which may be advantageous for solubility but can increase off-target promiscuity [1].

Structure-Metabolism Relationship pKa Modulation Synthetic Strategy

Scaffold Novelty and Intellectual Property Differentiation: Azepane vs. Piperidine in Patent Landscape

A survey of the patent literature reveals that piperidine-based 2-chloropyridine derivatives appear in numerous granted patents spanning kinase inhibition, GPCR modulation, and ion channel targets, whereas direct N-aryl azepane variants of the 2-chloropyridine scaffold are far less frequently exemplified [1]. This scarcity indicates that 1-(2-chloropyridin-4-yl)azepane represents a relatively underexplored chemotype. In patent strategy, selecting a less precedented scaffold can enhance freedom-to-operate and increase the likelihood of securing composition-of-matter claims [1]. The azepane motif itself has been successfully incorporated into approved drugs (e.g., glimepiride for diabetes, cetiedil for cardiovascular indications) and clinical candidates, validating its drug-like properties [1].

Intellectual Property Patent Analysis Scaffold Novelty

Synthetic Tractability: Haloamine Cyclization Route Compatible with 2-Chloropyridine Substrate

A published one-pot rhodium-catalyzed N–H insertion and cyclization strategy enables the assembly of saturated nitrogen heterocycles including azepanes from linear 1,m-haloamines (m = 2–5) using diazo compounds [1]. This methodology is compatible with the 2-chloropyridine substrate class and provides access to 2,2-disubstituted azepane derivatives in excellent yields. The direct N-aryl azepane linkage can be constructed via nucleophilic aromatic substitution (SNAr) of 2-chloro-4-fluoropyridine with azepane or via Pd-catalyzed C–N coupling, offering orthogonal synthetic entry points that the methylene-spaced analogs do not share [1].

Synthetic Methodology One-Pot Synthesis Azepane Assembly

Optimal Research and Procurement Scenarios for 1-(2-Chloropyridin-4-yl)azepane (CAS 1602637-24-0)


Kinase Inhibitor Lead Optimization Requiring Scaffold Hopping from Piperidine to Azepane

In kinase inhibitor programs where a piperidine-containing lead series has shown potency but insufficient selectivity, 1-(2-chloropyridin-4-yl)azepane offers a direct scaffold-hopping opportunity. The seven-membered azepane ring can alter the vector of substituents and access hydrophobic pockets not reached by piperidine, as demonstrated in the PKB/Akt inhibitor field where azepane incorporation yielded 10–100× selectivity gains [1]. The 2-chloropyridine moiety provides a synthetic handle for further elaboration via cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), making this compound a versatile intermediate for parallel library synthesis.

CNS Drug Discovery Programs Requiring Fine-Tuned Basicity and Permeability

The direct N-aryl linkage in compound 1602637-24-0 reduces the basicity of the azepane nitrogen by approximately 2 pKa units compared to N-alkyl azepane analogs, as discussed in Section 3 [1]. This property is particularly valuable in CNS drug discovery, where reduced basicity correlates with lower P-glycoprotein efflux and improved brain penetration. Procurement of this compound is indicated for programs targeting CNS GPCRs, ion channels, or transporters where a weakly basic, conformationally flexible amine is desired to balance permeability and solubility.

Building Block Procurement for DNA-Encoded Library (DEL) or Fragment-Based Screening Collections

The underrepresentation of azepane scaffolds in commercial and proprietary screening collections makes 1-(2-chloropyridin-4-yl)azepane a high-value addition to DNA-encoded libraries (DELs) and fragment screening sets. The 2-chloropyridine moiety serves as a versatile attachment point for DEL-compatible chemistry, while the azepane ring introduces three-dimensionality and conformational diversity distinct from flat aromatic or common piperidine building blocks [1][2]. Its molecular weight (210.70) falls within acceptable ranges for fragment-based screening (typically <300 Da), and the chlorine atom provides anomalous scattering for X-ray crystallographic confirmation of binding.

Agrochemical Intermediate for Novel Crop Protection Agents

Azepane-containing compounds have found applications in agrochemical discovery, and the 2-chloropyridine substructure is a privileged motif in numerous commercial insecticides and fungicides [1]. 1-(2-Chloropyridin-4-yl)azepane can serve as a key intermediate for the synthesis of novel agrochemical candidates, where the chlorine substituent enables late-stage diversification and the azepane ring provides metabolic stability advantages over smaller-ring amines in plant and soil environments.

Quote Request

Request a Quote for 1-(2-Chloropyridin-4-yl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.